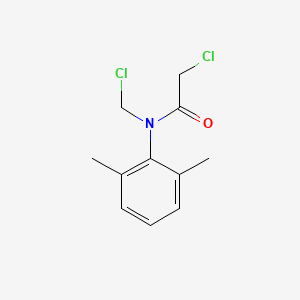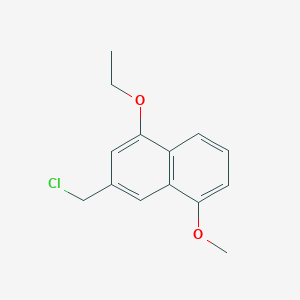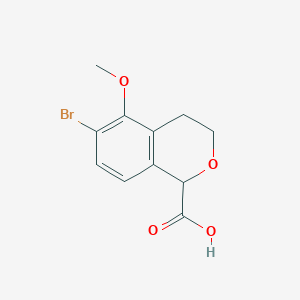
6-bromo-5-methoxy-3,4-dihydro-1H-isochromene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-(methyloxy)-3,4-dihydro-1H-isochromene-1-carboxylic acid is a chemical compound with a complex structure that includes a bromine atom, a methoxy group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-methoxy-3,4-dihydro-1H-isochromene-1-carboxylic acid typically involves multiple stepsReaction conditions often include the use of solvents like ethyl acetate and reagents such as potassium permanganate and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as crystallization and filtration, are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-(methyloxy)-3,4-dihydro-1H-isochromene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution of the bromine atom can produce various substituted isochromene derivatives.
Scientific Research Applications
6-Bromo-5-(methyloxy)-3,4-dihydro-1H-isochromene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-5-methoxy-3,4-dihydro-1H-isochromene-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, respectively, with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-5-methoxypicolinic acid: Similar in structure but with a pyridine ring instead of an isochromene ring.
Ethyl 6-bromo-5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate: Contains a pyrazine ring and an ethyl ester group.
Uniqueness
6-Bromo-5-(methyloxy)-3,4-dihydro-1H-isochromene-1-carboxylic acid is unique due to its isochromene ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H11BrO4 |
|---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
6-bromo-5-methoxy-3,4-dihydro-1H-isochromene-1-carboxylic acid |
InChI |
InChI=1S/C11H11BrO4/c1-15-9-7-4-5-16-10(11(13)14)6(7)2-3-8(9)12/h2-3,10H,4-5H2,1H3,(H,13,14) |
InChI Key |
NDBFNCNXEWRMKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1CCOC2C(=O)O)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
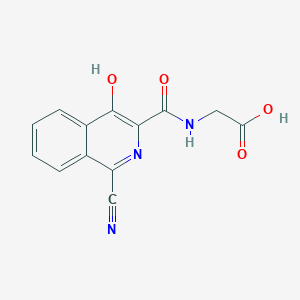
![{4-[(Anilinocarbonyl)amino]phenyl}acetic acid](/img/structure/B8716050.png)
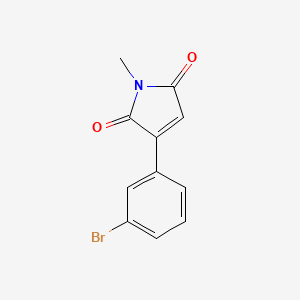
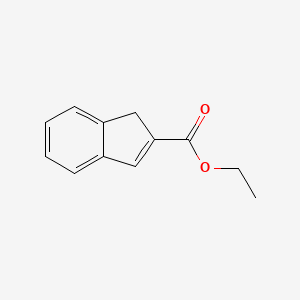
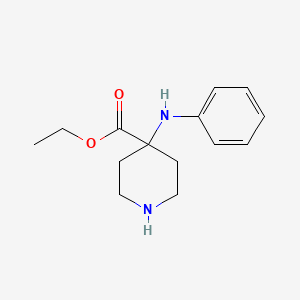
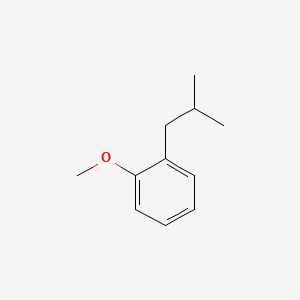
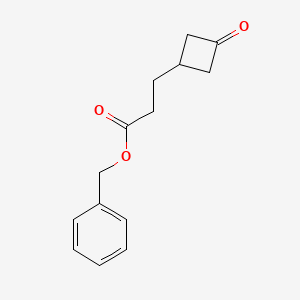
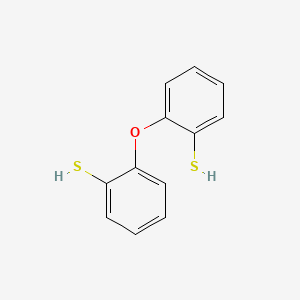
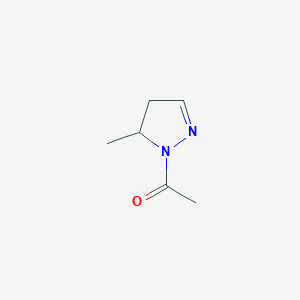

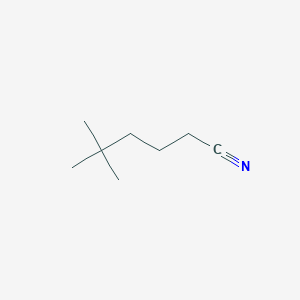
![(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanol](/img/structure/B8716117.png)
